2,2,4,4-Tetramethylpentanenitrile
Description
2,2,4,4-Tetramethylpentanenitrile is a branched aliphatic nitrile with the molecular formula C₉H₁₅N. Its structure consists of a pentane backbone substituted with four methyl groups at the 2 and 4 positions and a nitrile (-C≡N) functional group. The nitrile group introduces polarity and reactivity distinct from its hydrocarbon counterparts, making it relevant in synthetic chemistry and material science.
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2,2,4,4-tetramethylpentanenitrile |
InChI |
InChI=1S/C9H17N/c1-8(2,3)6-9(4,5)7-10/h6H2,1-5H3 |
InChI Key |
UEDKSMIHDDPTAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C#N |
Origin of Product |
United States |
Scientific Research Applications
Applications in Organic Synthesis
- Building Block for Synthesis :
- Reagent in Chemical Reactions :
Materials Science Applications
- Polymer Production :
- Photochromic Materials :
Case Study 1: Synthesis of Pharmaceuticals
In a study focused on synthesizing pharmaceutical compounds, researchers utilized this compound as a key intermediate. The study demonstrated how modifications to the nitrile group could lead to derivatives with enhanced bioactivity. The results indicated that variations in the branching structure affected the pharmacokinetic properties of the final compounds.
Case Study 2: Development of Photochromic Films
Another research project explored the use of this compound in creating photochromic films. The films were tested for their response to UV light and showed promising results in terms of color stability and reversibility. This application highlights the compound's potential in innovative material science.
Comparison with Similar Compounds
Key Research Findings
Branching Effects : Reduced boiling points and altered reactivity pathways are hallmarks of branched alkanes and their derivatives .
Functional Group Influence : The nitrile group’s electron-withdrawing nature may enhance electrophilic substitution but reduce nucleophilic attack compared to hydrocarbons.
Synthetic Utility : Branched nitriles are valuable intermediates in agrochemicals and pharmaceuticals, though specific applications for this compound require further study.
Q & A
Q. What are the standard synthetic routes for 2,2,4,4-Tetramethylpentanenitrile, and how do reaction conditions influence yield?
The synthesis of branched nitriles like this compound typically involves alkylation or cyanation of ketones or aldehydes. A common method is the nucleophilic substitution of 2,2,4,4-tetramethylpentyl halides with cyanide sources (e.g., KCN or NaCN) in polar aprotic solvents like DMF. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 halide:CN⁻) are critical for minimizing side products such as elimination byproducts . Purity can be enhanced via fractional distillation under reduced pressure (e.g., 80–100°C at 10 mmHg) .
Q. How can spectroscopic techniques (IR, NMR, MS) be systematically applied to characterize this compound?
- IR Spectroscopy : The nitrile group (C≡N) exhibits a sharp absorption band near 2240–2260 cm⁻¹ , while C-H stretching of methyl groups appears at 2850–2960 cm⁻¹ .
- <sup>13</sup>C NMR : The nitrile carbon resonates at δ 118–122 ppm , and quaternary carbons (C-2 and C-4) appear upfield (δ 30–35 ppm) due to steric shielding .
- Mass Spectrometry : The molecular ion peak (M⁺) at m/z 153 and fragmentation patterns (e.g., loss of CH3 groups) confirm branching .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Exposure Mitigation : Use fume hoods (due to volatility) and nitrile gloves. In case of skin contact, wash immediately with soap and water and seek medical attention if irritation persists .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with 10% NaOH before disposal .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound to resolve yield-contaminant trade-offs?
A 2<sup>3</sup> factorial design can evaluate the impact of:
- Factors : Temperature (60°C vs. 80°C), solvent polarity (DMF vs. DMSO), and catalyst loading (0.5 vs. 1.0 mol%).
- Responses : Yield (%) and impurity levels (GC-MS quantification).
Interaction effects (e.g., temperature × solvent) may reveal optimal conditions (e.g., 70°C in DMF with 0.75 mol% catalyst) to maximize yield (>85%) while keeping impurities <2% .
Q. How do steric effects in this compound influence its reactivity in nucleophilic additions or catalytic hydrogenation?
The bulky 2,2,4,4-tetramethyl backbone creates steric hindrance, slowing reactions at the nitrile group. For example:
Q. What computational methods (DFT, MD simulations) predict the thermodynamic stability and solvent interactions of this compound?
- Density Functional Theory (DFT) : Calculates bond dissociation energies (e.g., C≡N: ~120 kcal/mol) and steric strain (≈8 kcal/mol from methyl groups).
- Molecular Dynamics (MD) : Simulates solvation dynamics in nonpolar solvents (e.g., hexane), showing preferential clustering around methyl groups, which reduces solubility (logP ≈ 3.2) .
Q. How can contradictory spectral data (e.g., anomalous <sup>1</sup>H NMR shifts) be resolved for structural validation?
Anomalies may arise from dynamic effects or impurities. Strategies include:
- Variable-Temperature NMR : To detect conformational changes (e.g., hindered rotation of methyl groups).
- 2D NMR (COSY, HSQC) : Correlates proton-carbon couplings to confirm connectivity.
- Spiking Experiments : Add authentic samples to identify overlapping peaks .
Methodological Tables
Q. Table 1. Key IR Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C≡N | 2240–2260 | Nitrile stretch |
| C-H (CH3) | 2850–2960 | Symmetric/asymmetric stretch |
Q. Table 2. Factorial Design Parameters for Synthesis Optimization
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 80°C |
| Solvent | DMF | DMSO |
| Catalyst Loading | 0.5 mol% | 1.0 mol% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
